![molecular formula C16H13BrClN5OS B2782397 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide CAS No. 540498-92-8](/img/structure/B2782397.png)
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide
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Overview
Description
This compound is a complex organic molecule with potential applications in various fields. It contains several functional groups, including an amine, a triazole ring, a sulfanyl group, and an acetamide group .
Synthesis Analysis
The synthesis of this compound involves several steps, including the formation of the triazole ring and the introduction of the sulfanyl group. The compound was characterized using various techniques, including 1H-NMR, 13C-NMR, and IR spectroscopy .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a triazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also contains a chlorophenyl group and a bromophenyl group attached to the triazole ring .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of several reactive functional groups. For example, the amine group can participate in acid-base reactions, and the triazole ring can undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The compound has a molecular weight of 379.908 Da and a mono-isotopic mass of 379.123352 Da . It has several hydrogen bond acceptors and donors, and freely rotating bonds . The compound’s LogP value suggests it has moderate lipophilicity, which can influence its absorption and distribution in the body .Scientific Research Applications
Medicinal Chemistry and Drug Design
The presence of a 1,2,4-triazole ring in the compound is noteworthy as triazole derivatives are known for their diverse pharmacological activities. This compound could be investigated for its potential as a lead compound in drug discovery, particularly for designing new therapeutic agents targeting various diseases. The 4-amino-5-(4-chlorophenyl) moiety could interact with biological targets, while the sulfanyl and acetamide groups may enhance binding affinity and selectivity .
Agriculture: Pesticide Development
In agriculture, compounds with triazole and chlorophenyl groups have been explored for their fungicidal and herbicidal properties. This compound could serve as a precursor for developing new pesticides that are more effective and environmentally friendly. Its potential activity against plant pathogens could be a significant area of research, contributing to increased crop yields and food security .
Material Science: Advanced Coatings
The bromophenyl group in the compound suggests potential applications in material science, particularly in the development of advanced coatings . These coatings could provide improved resistance to environmental factors, such as UV radiation and corrosion, which is crucial for extending the lifespan of materials used in construction and manufacturing .
Environmental Science: Pollutant Removal
The compound’s structure indicates possible use in environmental science, especially in the removal of pollutants from water and soil. Its ability to form complexes with heavy metals or organic pollutants could be harnessed to create more efficient filtration systems, aiding in the detoxification of contaminated environments .
Analytical Chemistry: Sensor Development
The amine and sulfanyl functional groups are often involved in binding interactions, which could be utilized in the development of chemical sensors . These sensors could detect specific ions or molecules, making the compound valuable in analytical applications such as monitoring environmental pollutants or detecting biomarkers in medical diagnostics .
Synthetic Chemistry: Building Block for Heterocyclic Compounds
Given its structural complexity, this compound could be used as a building block in synthetic chemistry to create a wide range of heterocyclic compounds. These new compounds could have various applications, including as intermediates in organic synthesis or as novel materials with unique properties .
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound belongs to a class of organic compounds known as n-arylpiperazines
Mode of Action
Based on its structural similarity to other n-arylpiperazines, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding and pi-stacking .
Biochemical Pathways
N-arylpiperazines are known to modulate several biochemical pathways, including those involved in neurotransmission .
Result of Action
N-arylpiperazines are known to have diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClN5OS/c17-11-3-7-13(8-4-11)20-14(24)9-25-16-22-21-15(23(16)19)10-1-5-12(18)6-2-10/h1-8H,9,19H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXHQEBFIFBGIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide |
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